(4Z)-4-[3-(2,4-dinitrophenoxy)benzylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one
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Overview
Description
4-{(Z)-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(2-FURYL)-1,3-OXAZOL-5-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, nitro groups, and an oxazole ring, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(2-FURYL)-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Utilizing aldehydes and ketones to form the oxazole ring.
Nitration: Introducing nitro groups into the aromatic rings under controlled conditions.
Cyclization: Forming the oxazole ring through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, often employing catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(2-FURYL)-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium catalysts.
Substitution: Aromatic substitution reactions can occur, especially on the phenyl and furan rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation Products: Dinitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
4-{(Z)-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(2-FURYL)-1,3-OXAZOL-5-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{(Z)-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(2-FURYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound’s nitro groups and aromatic rings enable it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-{(E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(2-FURYL)-1,3-OXAZOL-5-ONE: An isomer with a different configuration around the double bond.
4-{(Z)-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(2-THIENYL)-1,3-OXAZOL-5-ONE: A similar compound with a thiophene ring instead of a furan ring.
Properties
Molecular Formula |
C20H11N3O8 |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
(4Z)-4-[[3-(2,4-dinitrophenoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H11N3O8/c24-20-15(21-19(31-20)18-5-2-8-29-18)10-12-3-1-4-14(9-12)30-17-7-6-13(22(25)26)11-16(17)23(27)28/h1-11H/b15-10- |
InChI Key |
VVXAASFTOOXURF-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=C\3/C(=O)OC(=N3)C4=CC=CO4 |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=C3C(=O)OC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
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